3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N4OS and its molecular weight is 334.4. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
A series of compounds structurally related to Enviroxime, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, were designed and synthesized to test as antirhinovirus agents. These compounds demonstrated antiviral activity, highlighting the potential of similar structures for developing new antiviral agents (Hamdouchi et al., 1999).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. Although none displayed significant antisecretory activity in the gastric fistula rat model, several demonstrated good cytoprotective properties, suggesting a potential route for developing new antiulcer medications (Starrett et al., 1989).
Antitubercular Activity
Derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid were synthesized and tested for tuberculostatic activity. These compounds displayed low activity, but the research contributes to understanding the structure-activity relationship for future drug development against tuberculosis (Bukowski, 1984).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and potent in vitro activity against T. b. rhodesiense and P. falciparum, with some demonstrating excellent in vivo activity in a trypanosomal mouse model, highlighting their potential as antiprotozoal medications (Ismail et al., 2004).
DNA Recognition
Polyamides containing N-methyl imidazole (Im) and N-methyl pyrrole (Py), capable of forming stacked dimers, have been investigated for targeting specific DNA sequences in the minor groove of DNA. These compounds, including those with the Py(H) moiety, show promise in controlling gene expression and treating diseases like cancer (Chavda et al., 2010).
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets in a variety of ways . For instance, they can inhibit the synthesis of certain proteins, disrupt cell wall formation, or interfere with metabolic processes .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties are known to affect a variety of biochemical pathways . For example, they can inhibit the synthesis of certain proteins, disrupt cell wall formation, or interfere with metabolic processes .
Pharmacokinetics
Compounds containing imidazole and thiazole moieties are generally known for their broad range of chemical and biological properties .
Result of Action
Compounds containing imidazole and thiazole moieties are known to exhibit a broad range of biological activities .
Action Environment
The properties of compounds containing imidazole and thiazole moieties can be influenced by various factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-7-9-19-10-8-14)24-18-21-15(11-22(12)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXIIXYUAZVULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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